2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol
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Overview
Description
EGFR-IN-2 is a compound that acts as an inhibitor of the epidermal growth factor receptor. The epidermal growth factor receptor is a transmembrane tyrosine kinase receptor and a member of the ErbB receptor family. This receptor plays a crucial role in regulating cell growth, proliferation, and differentiation. EGFR-IN-2 is particularly significant in cancer research due to its ability to inhibit the epidermal growth factor receptor, which is often overexpressed or mutated in various types of cancer .
Preparation Methods
The preparation of EGFR-IN-2 involves several synthetic routes and reaction conditions. One common method includes the synthesis of 3-(2-((5-amino-2-(difluoromethoxy)-4-((2-(dimethylamino)ethyl)(methyl)amino)phenyl)amino)pyrimidin-4-yl)-N,N-dimethyl-1H-indole-1-sulfonamide . This synthesis typically involves multiple steps, including the formation of key intermediates and the final coupling reaction under specific conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
EGFR-IN-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
EGFR-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of the epidermal growth factor receptor and its downstream signaling pathways. In biology, it is used to investigate the role of the epidermal growth factor receptor in cell growth and differentiation. In medicine, EGFR-IN-2 is being explored as a potential therapeutic agent for the treatment of cancers that overexpress or harbor mutations in the epidermal growth factor receptor . Additionally, it has applications in the development of targeted therapies and personalized medicine.
Mechanism of Action
The mechanism of action of EGFR-IN-2 involves the inhibition of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs through binding to the adenosine triphosphate-binding site of the enzyme, thereby preventing the phosphorylation of tyrosine residues on the receptor . This inhibition disrupts the downstream signaling pathways that are essential for cell growth and proliferation. By targeting the epidermal growth factor receptor, EGFR-IN-2 effectively inhibits the growth of cancer cells that rely on this receptor for survival and proliferation.
Comparison with Similar Compounds
EGFR-IN-2 can be compared with other similar compounds, such as gefitinib, erlotinib, and osimertinib. These compounds also target the epidermal growth factor receptor but may differ in their binding affinities, selectivity, and resistance profiles . For example, gefitinib and erlotinib are first-generation inhibitors, while osimertinib is a third-generation inhibitor designed to overcome resistance mutations. EGFR-IN-2 is unique in its specific binding properties and its potential to inhibit both wild-type and mutant forms of the epidermal growth factor receptor.
Properties
Molecular Formula |
C26H33N9O3S |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
2-[1-[1-[(2S)-butan-2-yl]-6-[[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]amino]pyrazolo[4,3-c]pyridin-3-yl]azetidin-3-yl]propan-2-ol |
InChI |
InChI=1S/C26H33N9O3S/c1-5-16(2)35-21-10-23(28-12-20(21)25(32-35)33-14-18(15-33)26(3,4)36)30-22-8-9-27-24(31-22)17-11-29-34(13-17)39(37,38)19-6-7-19/h8-13,16,18-19,36H,5-7,14-15H2,1-4H3,(H,27,28,30,31)/t16-/m0/s1 |
InChI Key |
RDWYRIOEHIKPRE-INIZCTEOSA-N |
Isomeric SMILES |
CC[C@H](C)N1C2=CC(=NC=C2C(=N1)N3CC(C3)C(C)(C)O)NC4=NC(=NC=C4)C5=CN(N=C5)S(=O)(=O)C6CC6 |
Canonical SMILES |
CCC(C)N1C2=CC(=NC=C2C(=N1)N3CC(C3)C(C)(C)O)NC4=NC(=NC=C4)C5=CN(N=C5)S(=O)(=O)C6CC6 |
Origin of Product |
United States |
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